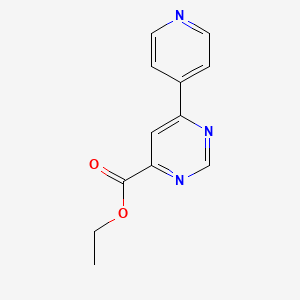

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate

Descripción general

Descripción

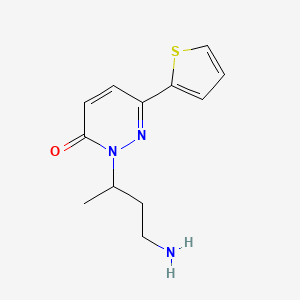

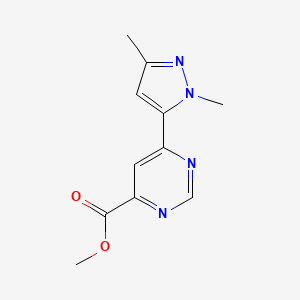

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is an organic compound with the molecular formula C12H11N3O2. It is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the retrieved data, similar compounds have been studied. For example, triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate and its derivatives have been extensively researched for their synthetic methodologies and structural characteristics. One study focused on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, utilizing ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates as precursors, demonstrating the compound's versatility in synthesizing fused polyheterocyclic systems (Bakhite et al., 2005). Another research pathway involves microwave-mediated regioselective synthesis under solvent-free conditions to yield novel pyrimido[1,2-a]pyrimidines, highlighting a rapid and environmentally friendly approach (Eynde et al., 2001).

Pharmacological and Optical Properties

The pharmacophore's significance in medicine is underscored by studies on thiopyrimidine derivatives for nonlinear optics (NLO) fields. Research indicates that such derivatives exhibit promising applications due to their structural parameters and electronic properties, offering insights into the development of NLO materials (Hussain et al., 2020).

Antimicrobial Evaluation

This compound has also been a key intermediate in synthesizing various pyrimidine derivatives with evaluated antimicrobial properties, broadening its potential therapeutic applications (Farag et al., 2008).

Covalent Hydration and Functionalization

The compound's reactivity was further explored through its ability to form stable covalent hydrates, providing a foundation for synthesizing highly functionalized compounds with potential biological activities (Matsumoto et al., 1980).

Catalytic Annulation

An innovative approach involving [4 + 2] annulation using ethyl 2-methyl-2,3-butadienoate demonstrates the compound's utility in synthesizing tetrahydropyridines with complete regioselectivity, contributing to the field of organic synthesis (Zhu et al., 2003).

Mecanismo De Acción

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Direcciones Futuras

The future directions for research on Ethyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Propiedades

IUPAC Name |

ethyl 6-pyridin-4-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-17-12(16)11-7-10(14-8-15-11)9-3-5-13-6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECKMTXJORCZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B1484494.png)

amine hydrochloride](/img/structure/B1484502.png)

![3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484506.png)